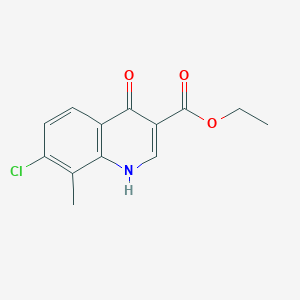

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKMOQAMIGSWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276952 | |

| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-94-7 | |

| Record name | 5350-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds. Understanding the fundamental physical properties of this specific derivative is paramount for its application in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [1][] |

| Molecular Weight | 265.69 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 395.6 °C at 760 mmHg | [] |

| Density | 1.312 g/cm³ | [] |

| Predicted XlogP | 3.0 | [1] |

| Predicted pKa | 0.90 ± 0.30 | [4] |

Structural and Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on its molecular structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the ethyl ester moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C and C-H stretches: Characteristic signals in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.05785 |

| [M+Na]⁺ | 288.03979 |

| [M-H]⁻ | 264.04329 |

| [M+NH₄]⁺ | 283.08439 |

| [M+K]⁺ | 304.01373 |

Data sourced from PubChemLite.[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the reliable use of a compound in research. The following sections detail standardized protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Approximate Melting Point: The sample is heated at a rapid rate to quickly determine a rough melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, through the previously determined approximate range.

-

Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a key parameter, especially in drug development, as it influences absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.

Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for quantification.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. The presented data and experimental protocols are intended to assist researchers and scientists in the effective handling, characterization, and application of this compound in their studies. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform all experimental work in a well-ventilated laboratory with appropriate personal protective equipment.

References

-

7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. (n.d.). Retrieved January 5, 2026, from [Link]

-

7-Chloro-4-hydroxyquinoline (CAS 86-99-7) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 5, 2026, from [Link]

-

This compound (C13H12ClNO3). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. (n.d.). Mol-Instincts. Retrieved January 5, 2026, from [Link]

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459.

-

Request A Quote. (n.d.). ChemUniverse. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Statement of Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments. Within this privileged heterocyclic family, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate emerges as a compound of significant interest. Its multifunctionality—featuring a reactive chlorine atom, a chelating 4-hydroxy group, and an ester moiety suitable for derivatization—positions it as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, a robust synthesis protocol grounded in the Gould-Jacobs reaction, detailed characterization methodologies, and an exploration of its potential in drug discovery and development.

Molecular Structure and Chemical Properties

This compound is a substituted 4-hydroxyquinoline, also known as a 4-quinolone, due to keto-enol tautomerism. The structure is characterized by a bicyclic aromatic system with chlorine and methyl substituents on the benzene ring and an ethyl carboxylate group on the pyridine ring.

Keto-Enol Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in equilibrium with the 4-quinolone tautomeric form. While often named as the "hydroxy" (enol) form, the equilibrium typically favors the "oxo" (keto) form, which has implications for its reactivity and biological interactions[1][2].

Caption: Keto-enol tautomerism of the core quinoline structure.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility assessments and reaction condition selection.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [][4][5] |

| Molecular Weight | 265.69 g/mol | [4] |

| Boiling Point | 382.5±37.0 °C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

| Appearance | White to off-white solid | [6] |

| InChIKey | HOKMOQAMIGSWSJ-UHFFFAOYSA-N | [][4] |

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely adopted method for constructing the 4-hydroxyquinoline scaffold from substituted anilines and malonic ester derivatives[1][7]. This pathway involves an initial condensation followed by a high-temperature thermal cyclization.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages:

-

Condensation: The nucleophilic aromatic amine (3-chloro-2-methylaniline) attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is typically performed at a moderate temperature (100-130 °C)[8].

-

Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization reaction. This step has a high activation energy and requires significant thermal input, typically achieved by heating above 250 °C in a high-boiling, inert solvent like Dowtherm A or mineral oil. The use of such solvents is critical to ensure a uniform high temperature and prevent product decomposition, leading to significantly improved yields compared to solvent-free conditions[8][9].

Caption: Synthetic pathway via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) and clear purification steps to ensure the integrity of the final product.

Materials:

-

3-chloro-2-methylaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

Dowtherm A (or mineral oil)

-

Hexane or Cyclohexane

-

Ethanol

Procedure:

-

Step 1: Condensation. In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture in an oil bath at 120-130 °C for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.

-

Step 2: Removal of Ethanol. After the condensation is complete, remove the ethanol byproduct under reduced pressure. This drives the equilibrium towards the intermediate product.

-

Step 3: Cyclization. In a separate flask equipped with a reflux condenser, heat Dowtherm A to a vigorous boil (~250-260 °C). Cautiously add the crude intermediate from Step 2 to the boiling solvent. Maintain the reflux for 30-60 minutes. The cyclized product will begin to precipitate from the hot solution.

-

Step 4: Isolation. Allow the reaction mixture to cool to room temperature. The product will crystallize out. Add hexane or cyclohexane to facilitate further precipitation and dilute the high-boiling solvent[8].

-

Step 5: Purification. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield a white to off-white solid.

-

Step 6: Validation. Dry the purified product under vacuum and determine its melting point. Confirm the structure using the characterization methods outlined in the next section.

Structural Characterization and Validation

Confirming the chemical identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis.

Caption: General workflow from synthesis to biological evaluation.

Expected Spectroscopic Data

The following table outlines the anticipated signals for this compound, which serve as benchmarks for structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H).Methyl Group: A singlet (~2.5 ppm, 3H).Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm, 2H).Vinyl/Aromatic Proton: A singlet for the C2-H proton (~8.8 ppm).NH/OH Proton: A broad singlet (variable, >10 ppm). |

| ¹³C NMR | Ethyl Group: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂).Methyl Group: Signal at ~15-20 ppm.Quinolone Core: Multiple signals in the aromatic/olefinic region (110-150 ppm).Carbonyls: Signals for the C4-oxo (~175 ppm) and ester C=O (~165 ppm). |

| IR (Infrared) | O-H/N-H Stretch: Broad absorption from 3000-3400 cm⁻¹.C-H Stretches: Aromatic (~3100 cm⁻¹) and aliphatic (~2980 cm⁻¹).C=O Stretches: Two distinct carbonyl peaks for the ester and quinolone ketone (~1720 cm⁻¹ and ~1650 cm⁻¹).C=C/C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region. |

| MS (Mass Spec) | Molecular Ion (M⁺): A peak at m/z 265, accompanied by an M+2 peak at m/z 267 with ~1/3 the intensity, characteristic of a single chlorine atom. |

Applications in Drug Discovery

The title compound is not merely an academic curiosity; its structural motifs suggest significant potential as a scaffold for developing new therapeutic agents.

-

Anticancer Potential: The 4-quinolone core is present in several anticancer agents. The substituents on this molecule offer vectors for modification to optimize activity against specific kinases or other cancer-related targets.

-

Antibacterial Agents: Quinolone-based compounds are famous for their antibacterial properties (e.g., fluoroquinolones). This scaffold can be explored for the development of new antibiotics to combat resistant bacterial strains.

-

Antimalarial Research: Chloroquine, a foundational antimalarial drug, is a quinoline derivative. The 7-chloroquinoline core is a key pharmacophore, making this compound a valuable intermediate for synthesizing chloroquine analogues[10].

-

Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives have been investigated for their metal-chelating and antioxidant properties, which are relevant to the pathology of diseases like Alzheimer's[11].

The ethyl ester at the 3-position is particularly valuable, as it can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of amide derivatives for structure-activity relationship (SAR) studies, a common strategy in lead optimization.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 5350-94-7 [amp.chemicalbook.com]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 16600-22-9 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 5350-94-7)

A Comprehensive Overview for Researchers and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, spanning a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The inherent versatility of the quinoline nucleus, allowing for substitutions at various positions, provides a rich canvas for the design of novel bioactive molecules. This guide focuses on a specific, yet promising, member of this family: Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. While this compound is primarily available as a research chemical, its structural motifs—the 7-chloroquinoline core, the 4-hydroxy group, and the 3-carboxylate ester—are all features associated with significant biological activity in related compounds. This document aims to provide a comprehensive technical overview, from its synthesis and characterization to its putative biological significance, thereby serving as a valuable resource for researchers in drug discovery and development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 5350-94-7 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [1][3] |

| Molecular Weight | 265.69 g/mol | [1][3] |

| IUPAC Name | This compound | [] |

| Synonyms | Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | [] |

| Boiling Point | 395.6°C at 760 mmHg (Predicted) | [] |

| Density | 1.312 g/cm³ (Predicted) | [] |

| XLogP3 | 3.0 (Predicted) | [3] |

Synthesis of the Quinoline Core: The Gould-Jacobs Reaction

The construction of the quinoline scaffold of this compound is most effectively achieved through the Gould-Jacobs reaction. This versatile and widely used method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Mechanistic Insight

The Gould-Jacobs reaction proceeds through a well-established two-step mechanism:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the aniline derivative (in this case, 3-chloro-2-methylaniline) on the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)acrylate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A. This step involves a 6-electron electrocyclization followed by tautomerization to yield the stable 4-hydroxyquinoline core.

Workflow of the Gould-Jacobs Reaction

Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.

Experimental Protocol (Adapted from related syntheses)

This protocol is a generalized procedure adapted from the synthesis of similar 4-hydroxyquinoline derivatives and may require optimization for the specific synthesis of this compound.

Step 1: Condensation

-

In a round-bottom flask, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. The resulting intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)acrylate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to 240-250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature for 30-60 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a suitable solvent (e.g., toluene or hexane) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).

Spectroscopic Characterization (Predicted and Comparative Data)

Due to the limited availability of published spectroscopic data for the specific title compound, this section provides predicted data and comparative data from closely related analogs.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the methyl group on the quinoline ring (a singlet), and distinct aromatic protons. The chemical shifts of the aromatic protons will be influenced by the chloro and methyl substituents.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the quinoline ring, the ethyl group, and the methyl group.

-

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (265.69 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak). Predicted m/z values for common adducts are [M+H]⁺: 266.05785 and [M+Na]⁺: 288.03979[3].

-

Infrared (IR) Spectroscopy (Comparative): Based on the spectra of similar 4-hydroxyquinoline derivatives, characteristic IR absorption bands are expected for the O-H stretch of the hydroxy group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring[5][6].

Putative Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce in publicly available literature, the structural components of the molecule strongly suggest a high potential for significant biological activity. The following sections outline the putative activities based on extensive research on closely related 7-chloro-4-hydroxyquinoline derivatives.

Anticancer Activity

The 7-chloroquinoline scaffold is a well-established pharmacophore in the design of anticancer agents[7]. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis[7]. The 4-aminoquinoline derivatives, structurally related to our target compound, have been identified as inhibitors of kinases such as Akt[8].

-

Induction of Apoptosis: Several 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA/RNA synthesis in leukemia cell lines[9].

-

Cell Cycle Arrest: The arrest of the cell cycle at different phases is another common mechanism of action for quinoline-based anticancer agents.

Supporting Data from Related Compounds:

-

A series of novel 7-chloro-(4-thioalkylquinoline) derivatives exhibited significant cytotoxic activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range[9].

-

Synthetic 4-aminoquinoline derivatives have shown potent cytotoxicity against human breast cancer cell lines MCF7 and MDA-MB468[10].

-

Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated strong cytotoxic activity against several leukemia and lymphoma cell lines, with GI₅₀ values ranging from 0.4 to 8 µM[7].

Potential Anticancer Mechanism

Caption: Putative anticancer mechanisms of action for the title compound based on related structures.

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-known chelating agent and has been incorporated into numerous antimicrobial drugs[11][12]. The combination of this feature with the 7-chloroquinoline core suggests a strong potential for antibacterial and antifungal activities.

Potential Mechanisms of Action:

-

Metal Ion Chelation: The 8-hydroxyquinoline scaffold can chelate essential metal ions, such as iron, zinc, and copper, which are vital for the function of microbial enzymes. This disruption of metal homeostasis can lead to microbial cell death[13].

-

Enzyme Inhibition: Quinoline derivatives can inhibit key microbial enzymes involved in DNA replication, transcription, and cell wall synthesis.

Supporting Data from Related Compounds:

-

8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi[12][13].

-

Novel 8-hydroxyquinoline derivatives have shown promising antibacterial activity against Staphylococcus aureus[14].

-

A variety of 8-hydroxyquinoline derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria[15].

Future Perspectives and Research Directions

This compound stands as a promising, yet underexplored, molecule in the vast landscape of quinoline chemistry. The structural features inherent to this compound strongly suggest a high likelihood of significant biological activity, particularly in the realms of oncology and microbiology.

Key areas for future investigation include:

-

Definitive Biological Screening: A comprehensive biological evaluation of the pure compound is warranted. This should include in vitro cytotoxicity screening against a panel of human cancer cell lines and antimicrobial assays against a broad spectrum of pathogenic bacteria and fungi to determine its IC₅₀ and MIC values, respectively.

-

Mechanism of Action Studies: Should significant biological activity be confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs, with modifications at the 8-methyl, 7-chloro, and 3-ethyl ester positions, would provide valuable SAR data to guide the optimization of lead compounds.

-

In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

Conclusion

This compound is a synthetically accessible compound with a high potential for valuable biological activity. While direct experimental evidence for its efficacy is currently limited in the public domain, the extensive body of research on its structural components provides a strong rationale for its further investigation as a lead compound in drug discovery programs. This technical guide serves to consolidate the available knowledge and to provide a roadmap for future research into this intriguing molecule.

References

- 1. This compound , 98% , 5350-94-7 - CookeChem [cookechem.com]

- 2. usbio.net [usbio.net]

- 3. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 12. scialert.net [scialert.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its diverse derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of quinoline-3-carboxylate derivatives. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of new therapeutic entities.

Introduction: The Quinoline-3-Carboxylate Scaffold - A Versatile Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, has long been a focal point of drug discovery due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological properties.[1] The introduction of a carboxylate group at the 3-position of the quinoline ring system gives rise to quinoline-3-carboxylate derivatives. This seemingly simple structural modification profoundly influences the physicochemical and biological properties of the parent quinoline molecule, often enhancing its therapeutic potential and providing a handle for further chemical elaboration. The versatile nature of this scaffold allows for the introduction of various substituents at different positions of the quinoline ring, enabling the fine-tuning of biological activity and the exploration of diverse chemical spaces.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has highlighted the potent antiproliferative activity of quinoline-3-carboxylate derivatives against a range of cancer cell lines.[2][3] These compounds have demonstrated the ability to induce programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

Mechanism of Action: Upregulation of the Intrinsic Apoptosis Pathway

The anticancer effects of many quinoline-3-carboxylate derivatives are primarily attributed to their ability to upregulate the intrinsic apoptosis pathway.[2][3] This pathway is initiated by intracellular stress signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

As illustrated in the diagram, quinoline-3-carboxylates can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[3][4] This disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[3] Active caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases like caspase-3, which then execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinoline-3-carboxylate derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 4m | MCF-7 (Breast) | 0.33 | [2][3] |

| Derivative 4n | MCF-7 (Breast) | 0.33 | [2][3] |

| Derivative 4k | K562 (Leukemia) | 0.28 | [2][3] |

| Derivative 4m | K562 (Leukemia) | 0.28 | [2][3] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [7] |

| Quinoline-3-carboxylic acid | HeLa (Cervical) | Significant Cytotoxicity | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

MTT Addition: Remove the medium and add fresh medium containing MTT (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8][9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Targeting Bacterial Proliferation

Quinoline-3-carboxylate derivatives have also demonstrated promising activity against a range of pathogenic bacteria, positioning them as potential candidates for the development of new antibacterial agents.

Mechanism of Action: Inhibition of DNA Gyrase

A key mechanism underlying the antibacterial activity of many quinolone compounds is the inhibition of bacterial DNA gyrase.[10][11] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.

Quinoline-3-carboxylates are thought to bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks introduced by the enzyme.[12][13] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately bacterial cell death.[14] The binding is often mediated by a magnesium ion and involves interactions with specific amino acid residues in the GyrA and GyrB subunits of the enzyme.[12][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of quinoline-3-carboxylate derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 43a | E. coli | 620 | [16] |

| Derivative 43a | S. aureus | 620 | [16] |

| Derivative 43a | B. subtilis | 620 | [16] |

| Derivative 43a | P. aeruginosa | 620 | [16] |

| Various Derivatives | S. aureus, E. faecalis | 10 - 25 | [17] |

Experimental Protocol: DNA Gyrase Inhibition Assay

The inhibitory effect of quinoline-3-carboxylate derivatives on DNA gyrase activity can be assessed using a supercoiling inhibition assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.[18]

-

Compound Addition: Add varying concentrations of the quinoline-3-carboxylate derivative to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase.[18]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[19]

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.[18]

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity will be indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Antiviral Activity: Combating Viral Infections

Recent studies have also unveiled the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2.

Mechanism of Action: Inhibition of Viral Proteases

The antiviral activity of certain quinoline-3-carboxylate derivatives against SARS-CoV-2 has been linked to the inhibition of key viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[20][21][22] These proteases are crucial for the processing of viral polyproteins into functional proteins required for viral replication.

By binding to the active site of these proteases, quinoline-3-carboxylate derivatives can block their catalytic activity, thereby preventing the maturation of essential viral proteins and halting the viral life cycle.[14] Molecular docking studies have suggested that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the proteases.[20]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of quinoline-3-carboxylate derivatives is determined by measuring their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) being a key metric.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Derivative 4 | Respiratory Syncytial Virus (RSV) | - | 8.6 (as µg/mL) | [23] |

| Derivative 6 | Yellow Fever Virus (YFV) | - | 3.5 (as µg/mL) | [23] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Methodology:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.[12]

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus and allow for a period of adsorption.[24]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoline-3-carboxylate derivative.[12]

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death) in the control wells (no compound).[12]

-

Plaque Visualization: Fix and stain the cell monolayers to visualize the plaques.[24]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoline-3-carboxylate derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Mechanism of Action: Suppression of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[25][26] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, which then phosphorylates the inhibitory protein IκB.[9][10][18][24][27] This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[28] Quinoline-3-carboxylate derivatives can interfere with this pathway, potentially by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[25][26]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of quinoline-3-carboxylate derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages.

| Compound | Cell Line | Inhibitory Effect | Reference |

| Quinoline-3-carboxylic acid | RAW 264.7 | Appreciable anti-inflammatory affinity | [7] |

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.[29]

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.[13]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylate derivative for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[30]

-

Incubation: Incubate the plate for 24 hours.[13]

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[13][29]

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Perspectives

Quinoline-3-carboxylate derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, underscores their significant potential in addressing a wide range of unmet medical needs. The ability to systematically modify the quinoline-3-carboxylate core provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the development of more targeted therapies. Elucidating detailed structure-activity relationships will guide the synthesis of next-generation derivatives with improved efficacy and reduced off-target effects. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of the rich chemical space around the quinoline-3-carboxylate scaffold holds immense promise for the discovery of new and effective drugs to combat a variety of human diseases.

References

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

-

A simplified overview of the LPS-induced NF-κB signalling pathway. (2013). Figshare. [Link]

-

Rehman, S. U., & Ahmad, A. (2016). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Frontiers in microbiology, 7, 181. [Link]

-

A simplified overview of the LPS-induced NF-κB signalling pathway. (2013). PLOS ONE. [Link]

-

Hooper, D. C. (1995). Mode of action of the quinolone antimicrobial agents: review of recent information. Reviews of infectious diseases, 17 Suppl 1, S11–S20. [Link]

-

Li, Y., Duan, X., & Zheng, W. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of visualized experiments : JoVE, (180), 10.3791/63347. [Link]

-

Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., Becker, S., Rox, K., & Hilgenfeld, R. (2020). In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database. Future medicinal chemistry, 13(12), 1085–1096. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

Jun, M., Lee, C., & Kim, Y. (2025). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Nature communications, 16(1), 1234. [Link]

-

Willmott, C. J., & Maxwell, A. (1998). Quinolone-DNA interaction: sequence-dependent binding to single-stranded DNA reflects the interaction within the gyrase-DNA complex. Antimicrobial agents and chemotherapy, 42(11), 2827–2834. [Link]

-

Sheu, J. R., Hsiao, G., Shen, M. Y., Chou, D. S., Lin, C. H., Chen, T. F., & Lee, Y. M. (2004). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 2(1), 16–27. [Link]

-

Armstrong, R. A. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical & cellular immunology, 3(5), 1000129. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

-

Intrinsic pathway of caspase-dependent apoptosis. (n.d.). ResearchGate. Retrieved from [Link]

-

Lee, J. Y., & Lee, J. Y. (2018). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of medicinal chemistry, 61(17), 7849–7858. [Link]

-

Antibacterial mechanism of action of quinolones at DNA gyrase as target... (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Intrinsic Pathway for Apoptosis. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & medicinal chemistry, 25(15), 3848–3863. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Faham, A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & biodiversity, e202400123. [Link]

-

IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Musso, L., Cincinelli, R., & Simoni, E. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(18), 4227. [Link]

-

Kumar, A., Sharma, P., & Kumar, D. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 16(11), 2415–2427. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA gyrase as a target for quinolones. Biochemistry, 53(10), 1565–1574. [Link]

-

Kumar, A., Singh, P., & Kumar, D. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1315, 138332. [Link]

-

The half maximal inhibitory concentrations (IC50) of quinoline... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

-

Sharma, P., & Kumar, D. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 223, 113645. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2020). MDPI. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

The half maximal inhibitory concentrations (IC50) of quinoline... (n.d.). ResearchGate. Retrieved from [Link]

-

Jung, Y., Byeon, S. E., Yoo, D. S., Lee, Y. G., Yu, T., Yang, Y., Kim, J. H., Kim, E., Jeong, D., Rhee, M. H., Choung, E. S., Hong, S., & Cho, J. Y. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta pharmacologica Sinica, 33(8), 1067–1076. [Link]

-

Lee, J. W., Bae, C. J., Kim, N. H., Lee, J. Y., Ryu, J. H., & Kim, S. H. (2013). Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 59, 296–302. [Link]

-

Jung, Y., Byeon, S. E., Yoo, D. S., Lee, Y. G., Yu, T., Yang, Y., Kim, J. H., Kim, E., Jeong, D., Rhee, M. H., Choung, E. S., Hong, S., & Cho, J. Y. (2012). 8-(tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta pharmacologica Sinica, 33(8), 1067–1076. [Link]

-

Quinoline derivatives with potential anti-inflammatory activity. (2022). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Intrinsic Pathway for Apoptosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - A simplified overview of the LPS-induced NF-κB signalling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. researchgate.net [researchgate.net]

- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Abstract

This compound is a synthetic compound belonging to the quinoline class of heterocyclic molecules. While the broader quinoline family is recognized for a wide spectrum of pharmacological activities, the specific mechanism of action for this particular derivative remains largely uncharacterized.[1][2] This technical guide proposes a primary mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[3][4] We present a comprehensive, multi-phase experimental strategy designed to rigorously validate this hypothesis, providing researchers and drug development professionals with a self-validating framework for investigation. This document outlines detailed protocols for assessing cellular viability, target engagement, and direct enzymatic inhibition, supported by data visualization and pathway diagrams to ensure clarity and reproducibility.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][2][5] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. Within this class, derivatives of 4-hydroxyquinoline-3-carboxylate have emerged as a significant pharmacophore, serving as key intermediates in the synthesis of various bioactive molecules and demonstrating intrinsic biological effects, notably as antiproliferative agents.[3][6][7]

This compound (Figure 1) is a distinct derivative characterized by chloro and methyl substitutions at the 7 and 8 positions, respectively. These modifications are expected to influence its physicochemical properties and biological targets. Despite the pharmacological promise of its structural class, a detailed mechanistic understanding of this specific compound is absent from the current scientific literature. This guide aims to bridge that gap by proposing a testable mechanism of action and detailing the necessary experimental workflows to elucidate its molecular function.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

We hypothesize that the primary anticancer mechanism of this compound involves the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a well-validated target for therapeutic intervention.

Rationale for Hypothesis:

-

Precedent in Quinoline Derivatives: Numerous substituted quinolines have been reported to exert their antiproliferative effects by modulating key protein kinases, including those within the PI3K/Akt pathway.

-

Structural Features: The planar quinoline ring can effectively function as a scaffold for insertion into the ATP-binding pocket of kinases. The ethyl carboxylate and hydroxyl groups can form critical hydrogen bonds, while the chloro and methyl groups can engage in hydrophobic interactions, potentially conferring both potency and selectivity.

The Signaling Cascade: Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating targets like the S6 ribosomal protein (S6RP) and 4E-BP1. Our central hypothesis is that this compound directly inhibits a key kinase in this cascade, most likely PI3K or mTOR itself, thereby blocking downstream signaling and inducing apoptosis.

Proposed inhibition point in the PI3K/Akt/mTOR pathway.

Experimental Validation Framework

To rigorously test this hypothesis, we propose a phased experimental approach. Each phase is designed to provide self-validating data that logically builds upon the previous results.

Phase 1: Assessment of Cellular Antiproliferative and Pro-Apoptotic Activity

The initial step is to confirm that the compound exhibits cytotoxic effects against cancer cells and to quantify its potency.

Experiment 1.1: Cell Viability Assessment via MTT Assay

-

Causality and Objective: This assay establishes a dose-response relationship and determines the half-maximal inhibitory concentration (IC50). This is a foundational step to confirm biological activity and to guide concentration selection for subsequent mechanistic studies.

-

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, as suggested by literature on related compounds) in appropriate media.[3][8]

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Experiment 1.2: Quantification of Apoptosis via Annexin V/Propidium Iodide (PI) Staining

-

Causality and Objective: While the MTT assay measures overall viability, it does not distinguish between cytotoxic and cytostatic effects. This experiment specifically confirms if the observed cell death occurs via apoptosis, a common mechanism for kinase inhibitors.

-

Protocol:

-

Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

Table 1: Anticipated IC50 Data from Cellular Assays

| Cell Line | Compound IC50 (µM) |

|---|---|

| MCF-7 | Expected Value |

| K562 | Expected Value |

| HEK293 (Non-cancerous) | Expected Value > Cancer Lines |

Experimental workflow for Phase 1 validation.

Phase 2: Target Pathway Modulation Analysis

Following confirmation of apoptosis, the next logical step is to verify that the compound engages with the proposed signaling pathway within the cell.

Experiment 2.1: Western Blot for PI3K/Akt/mTOR Pathway Markers

-

Causality and Objective: This experiment provides direct evidence of target engagement in a cellular context. A reduction in the phosphorylation of key downstream proteins following treatment would strongly support the hypothesis that the compound inhibits the pathway at or upstream of Akt.

-

Protocol:

-

Cell Lysis: Treat cells (e.g., MCF-7) with the compound at 0.5x, 1x, and 2x IC50 for a shorter duration (e.g., 2-6 hours) to capture signaling events before widespread apoptosis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

-

Total S6 Ribosomal Protein

-

β-actin (as a loading control)

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Phase 3: Direct Enzymatic Inhibition Assay

The final, definitive step is to confirm that the compound directly inhibits the activity of the putative kinase target in a cell-free system. This eliminates confounding cellular factors and proves a direct molecular interaction.

Experiment 3.1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

-

Causality and Objective: This is the most rigorous test of the hypothesis. It validates the compound as a direct inhibitor of the specific enzyme, confirming it as the molecular target.

-

Protocol:

-

Assay Setup: Use a commercial, luminescence-based kinase assay kit (e.g., PI3K-Glo™).

-

Reaction: In a 384-well plate, combine recombinant human PI3Kα enzyme with its lipid substrate (PIP2) and ATP in the presence of serially diluted this compound.

-

Incubation: Allow the kinase reaction to proceed at room temperature for 60 minutes.

-

Detection: Add the detection reagent, which contains luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Analysis: Plot the luminescence signal against the compound concentration to calculate the IC50 for direct enzyme inhibition.

-

Table 2: Anticipated IC50 Data from Direct Kinase Assay

| Kinase Target | Compound IC50 (nM) |

|---|---|

| PI3Kα | Expected Value |

| mTOR | Alternative/Secondary Target |

Conclusion and Future Directions

This guide puts forth a robust, testable hypothesis for the mechanism of action of this compound, positing it as a direct inhibitor of the PI3K/Akt/mTOR signaling pathway. The structured, three-phase experimental plan provides a clear and logical path to validate this hypothesis, moving from broad cellular effects to specific molecular interactions. Successful validation would position this compound as a promising candidate for further preclinical development.

Future work should include comprehensive kinase profiling to assess selectivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models of cancer.

References

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

-

Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

-

PubMed. Biological activities of quinoline derivatives. Available at: [Link]

-

LookChem. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

-

ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

MolPort. Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. Available at: [Link]

-

Staigent Technologies. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Available at: [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 4-hydroxyquinoline-3-carboxylates

An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-carboxylates

Introduction: A Tale of a Privileged Scaffold

The 4-hydroxyquinoline-3-carboxylate core, existing in tautomeric equilibrium with its 4-oxo form (4-quinolone-3-carboxylic acid), represents one of the most significant "privileged structures" in the landscape of medicinal chemistry.[1] Its journey from a subject of classical organic synthesis in the late 19th century to a foundational scaffold for a multitude of therapeutic agents is a compelling narrative of chemical ingenuity and serendipitous discovery. This guide provides a technical exploration of the key historical milestones, foundational synthetic methodologies, and the scientific evolution that established this chemical entity as a cornerstone of modern drug development. For researchers and scientists, understanding this history is not merely an academic exercise; it offers profound insights into the chemical logic and experimental evolution that continue to drive the discovery of novel therapeutics based on this versatile framework.

The Genesis: Foundational Synthetic Methodologies

The story of the 4-hydroxyquinoline-3-carboxylate scaffold is intrinsically linked to two seminal name reactions that defined early quinoline synthesis. These methods, while classical, remain fundamental to understanding the construction of this heterocyclic system.

The Conrad-Limpach Synthesis (1887)

The first significant foray into the synthesis of 4-hydroxyquinolines was reported by Max Conrad and Leonhard Limpach in 1887.[2][3][4] Their approach, the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters.[2][5] The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (typically around 250 °C) to yield the final 4-hydroxyquinoline product.[3]

The causality behind this experimental choice lies in the reactivity of the starting materials. The nucleophilic aniline attacks the electrophilic keto-carbon of the β-ketoester, leading to a Schiff base which, after tautomerization, undergoes an electrocyclic ring closure.[2] The high thermal energy is necessary to overcome the activation barrier for this intramolecular cyclization. A critical aspect of this synthesis is the tautomeric nature of the product. While often depicted as the 4-hydroxyquinoline (enol form), it is widely accepted that the 4-quinolone (keto form) is the predominant tautomer.[2] The harsh reaction conditions, often requiring high-boiling inert solvents like diphenyl ether or mineral oil, have been a limitation of this classical method.[6]

Caption: High-level workflow of the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction (1939)

Over half a century later, R. G. Gould and W. A. Jacobs introduced a more versatile and widely adopted method for preparing 4-hydroxyquinoline derivatives, particularly those with the crucial 3-carboxylate substituent.[6][7][8] The Gould-Jacobs reaction, first reported in 1939, begins with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[9][10]

This initial reaction forms a stable anilidomethylenemalonate intermediate.[9] The subsequent, and most critical, step is a high-temperature intramolecular cyclization (requiring temperatures often exceeding 250 °C) that proceeds through a 6-electron electrocyclization process to form the quinoline ring.[7][9] This yields a 4-hydroxy-3-carboalkoxyquinoline, the direct precursor to the target scaffold.[7] Subsequent hydrolysis (saponification) of the ester followed by acidification and decarboxylation can then produce the parent 4-hydroxyquinoline.[7][9] The Gould-Jacobs reaction proved to be a pivotal development, as it provided a direct and reliable route to the 4-hydroxyquinoline-3-carboxylic acid ester framework, which would become the cornerstone of quinolone antibiotics.[6]

Caption: Stepwise progression of the Gould-Jacobs reaction.

Protocol: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes a self-validating system for synthesizing the core scaffold, based on established methodologies.

Step 1: Condensation

-

In a round-bottom flask equipped with a condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110-130 °C for 1.5-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

-

Causality: This step facilitates the nucleophilic attack of the aniline onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[9]

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether.

-

Heat the mixture to approximately 255 °C and maintain this temperature for 20-30 minutes.

-

Causality: The high thermal energy is required to facilitate the 6-electron electrocyclization, which forms the quinoline ring system.[9] The inert solvent ensures a stable and uniform high temperature.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.

-

Add a non-polar solvent like hexane to aid in the precipitation.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane or a similar non-polar solvent to remove the residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

From Serendipity to Superdrugs: The Birth of Quinolone Antibiotics